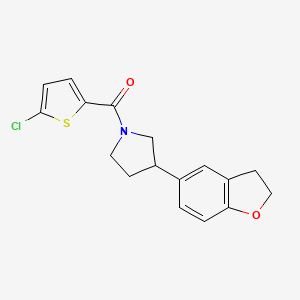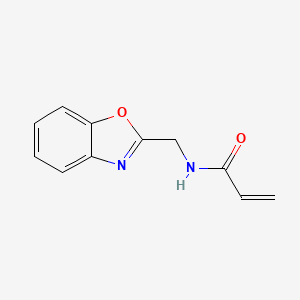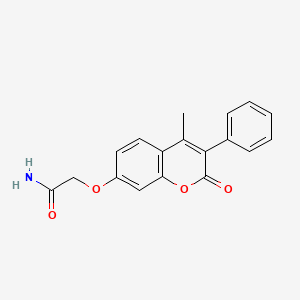![molecular formula C19H16N4O B2859893 5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895011-84-4](/img/structure/B2859893.png)
5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves a one-pot reaction under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines . The reaction tolerated a range of primary amines, including anilines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a bioisostere of hypoxanthine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are carried out under microwave irradiation . The reaction selectively affords 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activity
- Study Overview: A study by (Nagaraju et al., 2020) involved the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives. These compounds were tested for antiproliferative activity against various cancer cell lines.
- Key Findings: This research demonstrated selective cytotoxicity of synthesized compounds to cancer cells compared to normal cells, indicating potential applications in cancer treatment.
Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidines
- Study Overview: Research by (Abdel-Gawad et al., 2003) focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines for antimicrobial activity.
- Key Findings: Some of the synthesized compounds exhibited antimicrobial properties, suggesting their potential use in developing new antibacterial and antifungal agents.
Pyrimidine Derivatives in Surface Coating and Printing Ink
- Study Overview: A study conducted by (El‐Wahab et al., 2015) explored the incorporation of pyrimidine derivatives into polyurethane varnish and printing ink for antimicrobial effects.
- Key Findings: The incorporation of these compounds enhanced the antimicrobial properties of coatings and inks, indicating their potential in surface protection applications.
Nonsteroidal Antiinflammatory Applications
- Study Overview: Research by (Auzzi et al., 1983) investigated pyrazolo[1,5-a]pyrimidines for antiinflammatory properties.
- Key Findings: Some compounds in this class exhibited significant antiinflammatory activities and were devoid of ulcerogenic activity, highlighting their potential as safer nonsteroidal antiinflammatory drugs.
Synthesis and Evaluation of Antiproliferative Activity
- Study Overview: A study by (Nagaraju et al., 2020) synthesized new thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against cancer cells.
- Key Findings: This study again highlighted the selective cytotoxicity of these compounds towards cancer cells, supporting their potential use in cancer therapy.
Wirkmechanismus
Target of Action
The primary target of 5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it prevents the phosphorylation of key components necessary for cell proliferation . This leads to cell cycle arrest, thereby inhibiting the growth of tumor cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it has been observed to induce apoptosis within HCT cells .
Zukünftige Richtungen
The future directions for “5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, further studies could explore its potential in treating other diseases where protein kinases play a key role .
Eigenschaften
IUPAC Name |
5-benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-14-7-5-6-10-17(14)23-18-16(11-21-23)19(24)22(13-20-18)12-15-8-3-2-4-9-15/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJBBVBHDUTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2859821.png)


![N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2859827.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2859828.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2859833.png)